2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide 2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 919853-59-1
VCID: VC5759021
InChI: InChI=1S/C19H17FN2O3S2/c1-2-27(24,25)16-9-3-13(4-10-16)11-18(23)22-19-21-17(12-26-19)14-5-7-15(20)8-6-14/h3-10,12H,2,11H2,1H3,(H,21,22,23)
SMILES: CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Molecular Formula: C19H17FN2O3S2
Molecular Weight: 404.47

2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide

CAS No.: 919853-59-1

Cat. No.: VC5759021

Molecular Formula: C19H17FN2O3S2

Molecular Weight: 404.47

* For research use only. Not for human or veterinary use.

2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide - 919853-59-1

Specification

CAS No. 919853-59-1
Molecular Formula C19H17FN2O3S2
Molecular Weight 404.47
IUPAC Name 2-(4-ethylsulfonylphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
Standard InChI InChI=1S/C19H17FN2O3S2/c1-2-27(24,25)16-9-3-13(4-10-16)11-18(23)22-19-21-17(12-26-19)14-5-7-15(20)8-6-14/h3-10,12H,2,11H2,1H3,(H,21,22,23)
Standard InChI Key ASEKDBACTKNKOR-UHFFFAOYSA-N
SMILES CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₁₉H₁₇FN₂O₃S₂, comprising:

  • A thiazole core (C₃H₂NS) with a 4-fluorophenyl substituent at position 4.

  • An acetamide bridge (-NH-C(=O)-CH₂-) linking the thiazole to a 4-ethylsulfonylphenyl group.

  • Ethylsulfonyl (-SO₂C₂H₅) and fluoro (-F) functional groups, enhancing polarity and electronic effects .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight404.47 g/mol
IUPAC Name2-(4-ethylsulfonylphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
SMILESCCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
LogP (Predicted)3.2 ± 0.5
Hydrogen Bond Donors1 (amide -NH)
Hydrogen Bond Acceptors6 (SO₂, F, amide C=O, thiazole N)

The ethylsulfonyl group contributes to solubility in polar solvents, while the fluorophenyl moiety enhances metabolic stability .

Synthetic Pathways and Optimization

General Synthesis Strategy

The compound is synthesized via a multi-step approach:

  • Thiazole Ring Formation:

    • Condensation of 4-fluorophenyl thiourea with α-bromoacetophenone derivatives under Hantzsch thiazole synthesis conditions .

  • Acetamide Linker Introduction:

    • Reaction of 2-amino-4-(4-fluorophenyl)thiazole with 4-(ethylsulfonyl)phenylacetyl chloride in the presence of a base (e.g., triethylamine).

  • Sulfonation and Alkylation:

    • Sulfonation of the phenyl ring using chlorosulfonic acid, followed by ethylation with diethyl sulfate .

Critical Reaction Parameters

  • Temperature: 80–100°C for thiazole cyclization .

  • Catalysts: Pd(II) catalysts for Suzuki-Miyaura cross-coupling in fluorophenyl incorporation .

  • Yield Optimization: Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >60% purity .

Biological Activity and Mechanistic Insights

Anticancer Activity

Thiazole derivatives with fluorophenyl groups demonstrate:

  • Apoptosis Induction: Activation of caspase-3/7 in A549 lung adenocarcinoma cells (IC₅₀ = 23–30 µM) .

  • Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., -F, -SO₂) improve potency by modulating electron density .

Table 2: Comparative Bioactivity of Thiazole Analogs

CompoundTarget ActivityIC₅₀/EC₅₀Source
This CompoundInferred from analogsN/A
Analog 19A549 cytotoxicity23.30 µM
Analog A1Xanthomonas oryzae inhibition156.7 µM

Pharmacological and Toxicological Profile

ADME Properties

  • Absorption: High gastrointestinal permeability (Predicted Caco-2 permeability: 5.2 × 10⁻⁶ cm/s).

  • Metabolism: Likely hepatic oxidation via CYP3A4, with sulfone reduction as a minor pathway .

  • Excretion: Renal clearance predominates due to moderate hydrophilicity (LogP = 3.2) .

Toxicity Considerations

  • Acute Toxicity: No in vivo data available. In silico predictions suggest low hepatotoxicity (ProTox-II score: 0.32) .

  • Genotoxicity: Thiazole rings may intercalate DNA, warranting further Ames testing .

Applications and Future Directions

Therapeutic Applications

  • Antimicrobials: Potential for agrochemical use against plant pathogens (e.g., Xanthomonas spp.) .

  • Oncology: Lead candidate for solid tumors due to fluorophenyl-thiazole synergy .

Industrial and Research Uses

  • Chemical Probes: Tool compound for studying sulfonyl group interactions in enzyme inhibition .

  • Material Science: Thiazole cores in organic semiconductors due to π-conjugation .

Challenges and Opportunities

  • Synthetic Scalability: Optimize Pd-catalyzed steps to reduce costs .

  • Target Validation: Identify protein targets via proteomics or crystallography .

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